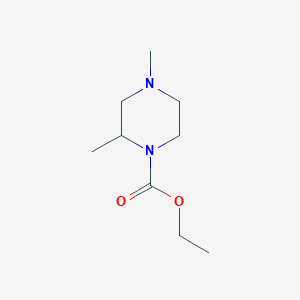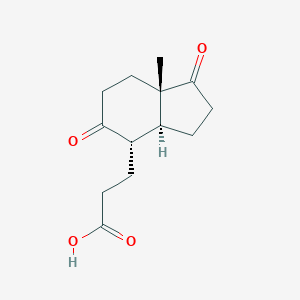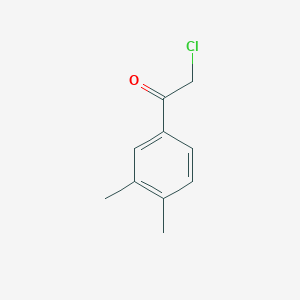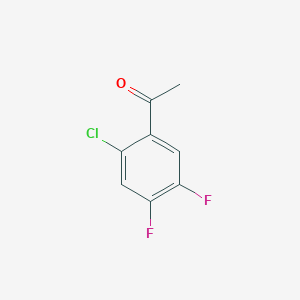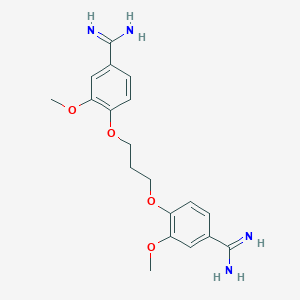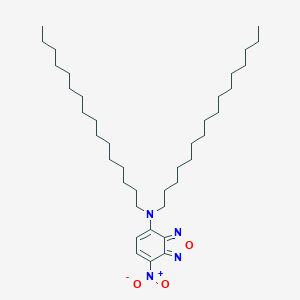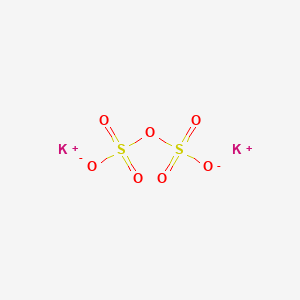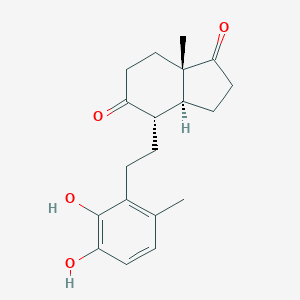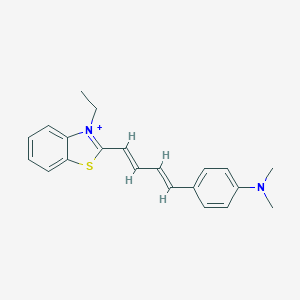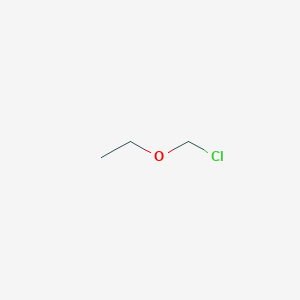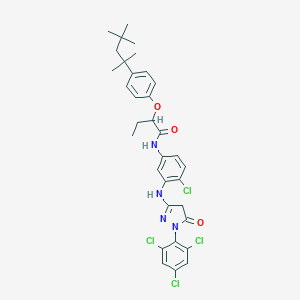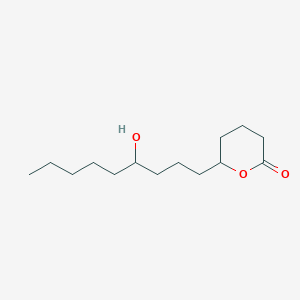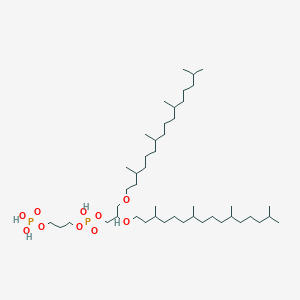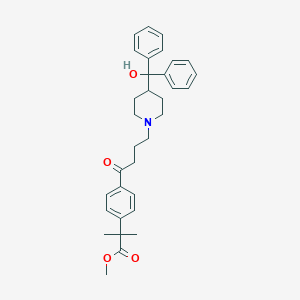
1-(2-Chloropyridine-4-carbonyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyridine-4-carbonyl)-L-proline, also known as CPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a proline derivative that contains a chloropyridine group, which gives it unique properties that make it useful in various fields of study. In
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the inhibition of specific enzymes that are involved in various biochemical processes. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, 1-(2-Chloropyridine-4-carbonyl)-L-proline can increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects. For example, 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various biochemical processes, including neurotransmitter metabolism, making 1-(2-Chloropyridine-4-carbonyl)-L-proline a promising therapeutic agent for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Chloropyridine-4-carbonyl)-L-proline in lab experiments is its high purity, which allows for accurate and reproducible results. 1-(2-Chloropyridine-4-carbonyl)-L-proline is also stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of using 1-(2-Chloropyridine-4-carbonyl)-L-proline is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving 1-(2-Chloropyridine-4-carbonyl)-L-proline. One potential direction is the development of 1-(2-Chloropyridine-4-carbonyl)-L-proline derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another direction is the investigation of the potential applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its potential side effects.
Conclusion:
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-L-proline is a promising compound that has potential applications in various fields of scientific research. Its unique properties, including its ability to inhibit specific enzymes, make it a promising therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of 1-(2-Chloropyridine-4-carbonyl)-L-proline and its derivatives in scientific research and clinical settings.
Métodos De Síntesis
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-L-proline involves the reaction of L-proline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of 1-(2-Chloropyridine-4-carbonyl)-L-proline as a white crystalline solid. This synthesis method has been optimized to produce high yields of 1-(2-Chloropyridine-4-carbonyl)-L-proline with purity greater than 98%.
Aplicaciones Científicas De Investigación
1-(2-Chloropyridine-4-carbonyl)-L-proline has been extensively studied for its potential applications in scientific research. One of the most significant applications of 1-(2-Chloropyridine-4-carbonyl)-L-proline is in the field of medicinal chemistry. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(2-Chloropyridine-4-carbonyl)-L-proline has been shown to inhibit the activity of enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
Propiedades
Número CAS |
123412-45-3 |
|---|---|
Nombre del producto |
1-(2-Chloropyridine-4-carbonyl)-L-proline |
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
(2S)-1-(2-chloropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
KWIHFAPGRNEIHW-QMMMGPOBSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)C(=O)O |
Sinónimos |
N-(2-Chloropyridine-4-carbonyl)-L-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



